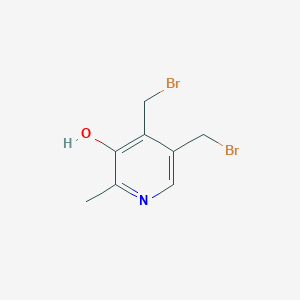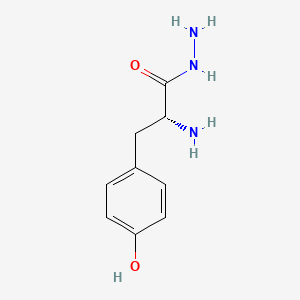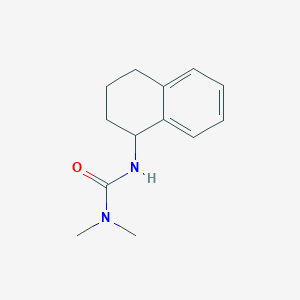![molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8](/img/structure/B8700102.png)
Benzo[b]quinolizinium, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[b]quinolizinium, bromide is a polycyclic aromatic compound with a quaternary nitrogen atom It is known for its unique structural properties and its ability to interact with nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
Benzo[b]quinolizinium, bromide can be synthesized through several methods. One common approach involves the use of 2-pyridinecarboxaldehyde as a starting material . The synthesis typically involves a series of reactions, including cyclization and bromination, to form the final product. Another method involves the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Benzo[b]quinolizinium, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolizinium derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the benzo[b]quinolizinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]quinolizinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
科学研究应用
Benzo[b]quinolizinium, bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorescent dyes and DNA intercalators. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: This compound is studied for its interactions with nucleic acids, particularly DNA.
Medicine: This compound and its derivatives have shown potential as anticancer agents due to their ability to bind to DNA and interfere with cellular functions.
作用机制
The mechanism of action of benzo[b]quinolizinium, bromide involves its interaction with nucleic acids. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can act as a fluorescent probe, allowing for the detection and quantification of nucleic acids in biological samples .
相似化合物的比较
Benzo[b]quinolizinium, bromide can be compared with other similar compounds, such as:
Naphtho[1,2-b]quinolizinium: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
3-arylnaphtho[1,2-b]quinolizinium: These derivatives exhibit pronounced fluorosolvatochromic properties, making them useful as optical probes for characterizing different media.
The uniqueness of this compound lies in its versatile chemical reactivity and its ability to interact with nucleic acids, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
7547-88-8 |
|---|---|
分子式 |
C13H10BrN |
分子量 |
260.13 g/mol |
IUPAC 名称 |
benzo[b]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1 |
InChI 键 |
PIYWJWXEZWYQDR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8700022.png)


![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)





![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)
![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)



